molecular formula C24H29N3O4 B2426282 1-(4-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone CAS No. 2034278-74-3

1-(4-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone

Cat. No. B2426282
CAS RN: 2034278-74-3
M. Wt: 423.513
InChI Key: RXRQVTMKOPRKCT-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a piperazine ring, a phenyl group, and a tetrahydropyran ring with a methoxy group . These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The compound’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring, in particular, can exist in various conformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on factors like its exact structure and stereochemistry. For example, the presence of the polar methoxy group could impact the compound’s solubility .

Scientific Research Applications

Sigma-Aldrich. (2024). (tetrahydro-2h-pyran-4-yl)methanol. Link ChemicalBook. (2019). 1-(Tetrahydro-2H-pyran-4-yl)ethanone. Link MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Link Thermo Scientific™. Tetrahydro-2h-pyran-4-ylmethanol. Link

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, many drugs containing a piperazine ring act as antagonists at various neurotransmitter receptors .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given its complex structure, it could also be a candidate for computational studies to predict its properties .

properties

IUPAC Name

1-[4-[4-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-18(28)20-2-5-22(6-3-20)26-10-12-27(13-11-26)24(29)21-4-7-23(25-16-21)31-17-19-8-14-30-15-9-19/h2-7,16,19H,8-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRQVTMKOPRKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OCC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone

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